molecular formula C16H24N4O3S B5655845 (1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5655845
M. Wt: 352.5 g/mol
InChI Key: AFQHNBKFOURAAD-UONOGXRCSA-N
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Description

The compound belongs to a class of chemicals that exhibit significant interest due to their structural complexity and potential for various applications in chemistry and pharmacology. The detailed analysis below is based on studies related to similar compounds, providing insights into synthesis methods, molecular and structural analysis, and chemical properties.

Synthesis Analysis

The synthesis of complex bicyclic and polycyclic structures often involves multi-step reactions, including 1,3-dipolar cycloadditions, and denitrogenation processes to yield optically pure compounds. For instance, the addition of diazomethane and diazoethane to enantiopure sulfinyl compounds has been shown to afford corresponding pyrazolines with high pi-facial selectivity, demonstrating the complexity and precision required in synthesizing such compounds (Cruz Cruz et al., 2009).

Molecular Structure Analysis

X-ray diffraction analysis and computational studies, including density functional theory (DFT) calculations, play crucial roles in determining the molecular structure of synthesized compounds. These methods provide detailed insights into the compound's geometric configuration, molecular electrostatic potential, and frontier molecular orbitals, assisting in understanding the compound's reactivity and properties (Shen et al., 2014).

Chemical Reactions and Properties

The reactivity of similar compounds often involves their participation in cycloaddition reactions, showcasing their potential in synthesizing diverse heterocyclic compounds. The ability of these compounds to undergo transformations under various conditions highlights their chemical versatility and potential for further functionalization (Vasin et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are essential for their practical applications. These properties are often determined through experimental methods and are critical for the compound's storage, handling, and application in various chemical processes.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's behavior in chemical reactions. Studies on related compounds have shown that factors such as the presence of sulfonyl groups significantly influence their chemical reactivity and interactions with biological targets, suggesting the importance of detailed chemical property analysis for potential applications (Ivachtchenko et al., 2011).

properties

IUPAC Name

(1S,5R)-6-(3-methylbut-2-enyl)-3-(1-methylpyrazol-4-yl)sulfonyl-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3S/c1-12(2)6-7-20-14-5-4-13(16(20)21)9-19(10-14)24(22,23)15-8-17-18(3)11-15/h6,8,11,13-14H,4-5,7,9-10H2,1-3H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQHNBKFOURAAD-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C2CCC(C1=O)CN(C2)S(=O)(=O)C3=CN(N=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCN1[C@@H]2CC[C@H](C1=O)CN(C2)S(=O)(=O)C3=CN(N=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

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